molecular formula C10H11N3O2 B556575 4-(4-Azidophenyl)butyric acid CAS No. 103489-33-4

4-(4-Azidophenyl)butyric acid

Cat. No.: B556575
CAS No.: 103489-33-4
M. Wt: 205.21 g/mol
InChI Key: IXJMMVGNIFCPFH-UHFFFAOYSA-N
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Description

4-(4-Azidophenyl)butyric acid is an organic compound that is commonly used as a reagent in organic synthesis, particularly in click chemistry reactions. This compound is characterized by the presence of an azide group attached to a phenyl ring, which is further connected to a butyric acid moiety. The molecular formula of this compound is C10H11N3O2, and it has a molecular weight of 205.22 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azidophenyl)butyric acid typically involves a two-step process starting from 4-(4-aminophenyl)butyric acid. The first step is the diazotization of 4-(4-aminophenyl)butyric acid using sulfuric acid and sodium nitrite at 0°C for approximately 45 minutes. This reaction forms a diazonium salt intermediate. In the second step, the diazonium salt is treated with sodium azide at 0°C for about 40 minutes, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature control and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azidophenyl)butyric acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of triazoles through click chemistry.

    Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The phenyl ring can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Sodium azide, copper(I) catalysts, and appropriate solvents such as dimethyl sulfoxide.

    Reduction: Hydrogen gas, palladium on carbon catalyst, and solvents like ethanol.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Substitution: Formation of triazoles.

    Reduction: Formation of 4-(4-aminophenyl)butyric acid.

    Oxidation: Formation of various oxidized derivatives of the phenyl ring.

Scientific Research Applications

4-(4-Azidophenyl)butyric acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in click chemistry to synthesize triazoles, which are important in drug discovery and materials science.

    Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 4-(4-Azidophenyl)butyric acid primarily involves its azide group, which can undergo cycloaddition reactions with alkynes to form triazoles. This reaction is catalyzed by copper(I) ions and is highly specific and efficient. The triazole products formed are stable and can interact with various molecular targets, making this compound valuable in chemical biology and medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminophenyl)butyric acid: The precursor in the synthesis of 4-(4-Azidophenyl)butyric acid.

    4-(4-Nitrophenyl)butyric acid: Another derivative with a nitro group instead of an azide group.

    4-(4-Hydroxyphenyl)butyric acid: Contains a hydroxyl group on the phenyl ring.

Uniqueness

This compound is unique due to its azide group, which allows it to participate in click chemistry reactions. This property makes it particularly valuable for the synthesis of triazoles, which are important in various fields such as drug discovery, materials science, and bioconjugation .

Properties

IUPAC Name

4-(4-azidophenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c11-13-12-9-6-4-8(5-7-9)2-1-3-10(14)15/h4-7H,1-3H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXJMMVGNIFCPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544302
Record name 4-(4-Azidophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103489-33-4
Record name 4-Azidobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103489-33-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Azidophenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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